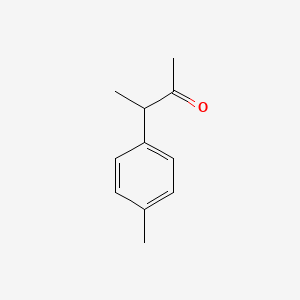

3-(4-Methylphenyl)butan-2-one

Descripción

BenchChem offers high-quality 3-(4-Methylphenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

59115-82-1 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

3-(4-methylphenyl)butan-2-one |

InChI |

InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9H,1-3H3 |

Clave InChI |

LVHKNIUWZMJFCW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(C)C(=O)C |

Origen del producto |

United States |

Electrophilic Aromatic Substitution of 3-(4-Methylphenyl)butan-2-one: Regioselectivity, Mechanisms, and Validated Protocols

Executive Summary

3-(4-Methylphenyl)butan-2-one (CAS: 59115-82-1) is a versatile organic intermediate characterized by a para-disubstituted benzene ring[1]. It features a methyl group at one para position and a 1-methyl-2-oxopropyl group at the other. For drug development professionals and synthetic chemists, functionalizing this aromatic core via Electrophilic Aromatic Substitution (EAS) requires a rigorous understanding of competing directing effects. This whitepaper details the causality behind its regioselectivity and provides self-validating experimental protocols for its functionalization.

Structural and Electronic Profiling (The Causality of Regioselectivity)

In a p-disubstituted benzene system, the two substituents compete to direct the incoming electrophile. The regiochemical outcome is dictated by a combination of steric hindrance and electronic activation ()[2].

-

Substituent 1: The Methyl Group (-CH₃) Alkyl groups are activating and ortho/para directing due to hyperconjugation and inductive electron donation (+I) ()[3]. Being relatively small, the methyl group presents minimal steric hindrance to the adjacent ortho positions.

-

Substituent 2: The 1-Methyl-2-oxopropyl Group (-CH(CH₃)COCH₃) This is a bulky secondary alkyl group. While the alkyl attachment is inherently electron-donating, the presence of the carbonyl group (-C=O) at the beta position exerts an electron-withdrawing inductive effect (-I) ()[3]. This slightly diminishes the overall activating power of the group compared to a simple alkyl chain.

Mechanistic Pathway Visualization

The following logical tree illustrates the competing factors that dictate the regioselectivity of the EAS reaction.

Logical flow showing how steric and electronic factors favor substitution ortho to the methyl group.

Quantitative Data Summary

The table below summarizes the expected outcomes for standard EAS transformations on 3-(4-Methylphenyl)butan-2-one, based on the established regioselectivity principles of p-alkylated benzenes ()[4].

| Reaction Type | Reagents | Temp (°C) | Major Isomer | Expected Regioselectivity Ratio (Ortho to CH₃ : Ortho to Bulky Group) |

| Nitration | HNO₃, H₂SO₄ | 0 - 5 | 3-(3-nitro-4-methylphenyl)butan-2-one | > 85:15 |

| Bromination | Br₂, FeBr₃ | 20 - 25 | 3-(3-bromo-4-methylphenyl)butan-2-one | > 90:10 |

| Sulfonation | SO₃, H₂SO₄ | 40 - 50 | 2-methyl-5-(1-methyl-2-oxopropyl)benzenesulfonic acid | > 95:5 (Highly sensitive to sterics) |

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction progress and regioselectivity.

Protocol A: Regioselective Nitration

Objective: Introduce a nitro group ortho to the methyl substituent while preserving the ketone functional group.

-

Substrate Preparation: Dissolve 10.0 mmol of 3-(4-Methylphenyl)butan-2-one in 20 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C using an ice-water bath.

-

Electrophile Generation: In a separate flask, carefully prepare the nitrating mixture by adding 12.0 mmol of concentrated HNO₃ (68%) to 15.0 mmol of concentrated H₂SO₄ (98%) at 0°C. Causality Note: H₂SO₄ protonates HNO₃ to generate the highly reactive nitronium ion (NO₂⁺) ()[5].

-

Controlled Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Maintain the internal temperature below 5°C to prevent oxidative cleavage of the ketone.

-

In-Process Control (IPC): After 1 hour, sample the reaction. Quench 0.1 mL of the mixture in water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 8:2, UV visualization). The disappearance of the starting material validates the reaction's progress.

-

Quenching & Extraction: Pour the reaction mixture over 50 g of crushed ice. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until pH is neutral, then with brine.

-

Validation & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography. Self-Validation: ¹H-NMR analysis of the product must show two adjacent aromatic protons (an ortho coupling pattern, J ≈ 8 Hz) and one isolated aromatic proton (a singlet), confirming substitution ortho to the methyl group.

Self-validating workflow for the regioselective nitration of 3-(4-Methylphenyl)butan-2-one.

Protocol B: Regioselective Bromination

Objective: Synthesize the brominated derivative for potential downstream cross-coupling (e.g., Suzuki-Miyaura) ()[6].

-

Preparation: Dissolve 10.0 mmol of the substrate in 25 mL of glacial acetic acid.

-

Catalyst Activation: Add 0.5 mmol of Iron(III) bromide (FeBr₃). Causality Note: FeBr₃ acts as a Lewis acid to polarize the Br-Br bond, generating a stronger electrophilic bromine complex ()[7].

-

Addition: Dissolve 10.5 mmol of elemental bromine (Br₂) in 5 mL of acetic acid. Add dropwise to the reaction mixture at room temperature (20-25°C).

-

IPC: Monitor the evolution of HBr gas (using moist pH paper at the flask mouth) and perform TLC analysis after 2 hours.

-

Workup: Quench the reaction with 10% aqueous sodium bisulfite (NaHSO₃) to destroy unreacted Br₂. Extract with diethyl ether, wash with water and brine, dry, and concentrate.

-

Validation: GC-MS analysis should yield a molecular ion peak at m/z 240/242 (1:1 ratio), validating mono-bromination, while NMR confirms the ortho-to-methyl regiochemistry.

References

-

Master Organic Chemistry. "EAS On Disubstituted Benzenes: The Strongest Electron-Donor 'Wins'". Masterorganicchemistry.com.[Link]

-

MDPI. "Limitations of Frontier Orbital and Charge Approaches in the Description of Electrophilic Aromatic Substitution". Mdpi.com.[Link]

-

ACS Publications. "Biomimetic Oxidative Dimerization of Anodically Generated Stilbene Radical Cations: Effect of Aromatic Substitution on Product Distribution and Reaction Pathways". Pubs.acs.org.[Link]

-

Scribd. "Mechanism of Electrophilic Aromatic Substitution". Scribd.com.[Link]

-

Quora. "Why doesn't aromatic substitution add at multiple positions in one reaction?". Quora.com.[Link]

-

NIH. "Stereospecific Approach to the Synthesis of Ring-A Oxygenated Sarpagine Indole Alkaloids". Ncbi.nlm.nih.gov.[Link]

Sources

- 1. Buy 3-(4-Methylphenyl)butan-2-one | 59115-82-1 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. Stereospecific Approach to the Synthesis of Ring-A Oxygenated Sarpagine Indole Alkaloids. Total Synthesis of the Dimeric Indole Alkaloid P-(+)-Dispegatrine and Six Other Monomeric Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

Application Note: Synthesis of 3-(4-Methylphenyl)butan-2-one via Aldol Condensation and Sequential Reduction

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly substituted saturated ketones, such as 3-(4-methylphenyl)butan-2-one (also known as 3-methyl-1-(4-methylphenyl)butan-2-one) [1], requires precise carbon-carbon bond formation. While Friedel-Crafts acylation is a known route [1], the Aldol condensation offers a highly atom-economical and scalable alternative when coupled with a subsequent reduction step.

Because the target molecule is a saturated ketone, a direct aldol condensation cannot yield this product in a single step. Instead, the protocol relies on a two-step sequence:

-

Crossed Aldol Condensation (Claisen-Schmidt type): Reaction of 1-(4-methylphenyl)propan-2-one (p-tolylacetone) with formaldehyde under basic conditions to form the α,β -unsaturated intermediate, 3-(4-methylphenyl)but-3-en-2-one.

-

Chemoselective Catalytic Hydrogenation: Reduction of the conjugated alkene using Palladium on Carbon (Pd/C) to yield the final saturated target, 3-(4-methylphenyl)butan-2-one.

Mechanistic Causality

The choice of formaldehyde as the electrophile is strategic. Formaldehyde lacks α -protons, preventing self-condensation and acting exclusively as the electrophilic acceptor. Under basic conditions (e.g., NaOH in ethanol), the enolate of p-tolylacetone is generated at the more substituted α -carbon (C3) due to the thermodynamic stabilization provided by the adjacent aryl ring, leading to highly regioselective hydroxymethylation followed by spontaneous dehydration to the enone.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from the aldol addition to the final hydrogenation.

Figure 1: Two-step synthetic workflow for 3-(4-methylphenyl)butan-2-one via an enone intermediate.

Quantitative Reagent Data

To ensure a self-validating protocol, exact stoichiometric ratios and physical properties are summarized below.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-(4-Methylphenyl)propan-2-one | 148.20 | 1.00 | 14.8 g (100 mmol) | Nucleophile (Enolate precursor) |

| Formaldehyde (37% aq. solution) | 30.03 | 1.20 | 9.7 g (120 mmol) | Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 0.15 | 0.6 g (15 mmol) | Base Catalyst |

| Ethanol (Absolute) | 46.07 | - | 100 mL | Solvent |

| Palladium on Carbon (10% Pd/C) | - | 0.05 (mol%) | 0.5 g | Hydrogenation Catalyst |

| Hydrogen Gas ( H2 ) | 2.02 | Excess | 1 atm | Reducing Agent |

Step-by-Step Protocol

Part A: Aldol Condensation to 3-(4-Methylphenyl)but-3-en-2-one

-

Preparation of the Reaction Mixture:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.8 g of 1-(4-methylphenyl)propan-2-one in 100 mL of absolute ethanol.

-

Cool the solution to 0–5 °C using an ice-water bath. Cooling is critical to prevent runaway Cannizzaro reactions with formaldehyde.

-

-

Base Addition:

-

Add 0.6 g of NaOH (pre-dissolved in 5 mL of distilled water) dropwise over 10 minutes.

-

-

Electrophile Addition:

-

Slowly add 9.7 g of 37% aqueous formaldehyde solution via a dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

-

-

Dehydration (Reflux):

-

Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 78 °C) for 3 hours. The elevated temperature drives the elimination of the β -hydroxy group, forming the stable conjugated enone.

-

-

Workup & Isolation:

-

Cool the reaction to room temperature and concentrate the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate (100 mL) and water (100 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and evaporate the solvent to yield the crude enone intermediate.

-

Part B: Catalytic Hydrogenation to 3-(4-Methylphenyl)butan-2-one

-

Reaction Setup:

-

Dissolve the crude enone intermediate in 75 mL of anhydrous methanol in a 250 mL hydrogenation flask.

-

Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C is pyrophoric; add under a blanket of inert gas (Nitrogen or Argon).

-

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times.

-

Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the UV-active conjugated enone spot disappears.

-

-

Filtration & Purification:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to afford pure 3-(4-methylphenyl)butan-2-one as a pale yellow to colorless oil.

-

References

Application Note: Strategic Utilization of 3-(4-Methylphenyl)butan-2-one in Medicinal Chemistry

Introduction & Chemical Profile

In the landscape of medicinal chemistry, aryl-alkyl ketones serve as foundational building blocks for the de novo development of drug candidates. Among these, 3-(4-Methylphenyl)butan-2-one (CAS: 59115-82-1) is a highly versatile intermediate[1]. Featuring a butanone backbone with a para-methylphenyl substituent at the C3 position, this molecule (Molecular Formula: C11H14O)[2] presents unique steric and electronic properties. The presence of an acidic alpha-methine (C3) and an unhindered alpha-methyl group (C1) flanking the carbonyl center allows for highly regioselective functionalization.

This application note details the mechanistic pathways and validated protocols for utilizing 3-(4-Methylphenyl)butan-2-one in the synthesis of chiral pharmacophores and complex heterocyclic scaffolds.

Mechanistic Pathways & Synthetic Utility

The strategic value of 3-(4-Methylphenyl)butan-2-one lies in its divergent reactivity profiles, which can be harnessed to access distinct therapeutic classes:

-

Pathway A: Asymmetric Reduction to Chiral Alcohols. The carbonyl group can be stereoselectively reduced to yield chiral secondary alcohols. These motifs are critical for establishing highly specific hydrogen-bonding interactions within target enzyme or receptor binding pockets. Biocatalytic approaches using ketoreductases (KREDs) have superseded traditional chemical reductions by offering absolute stereocontrol[1].

-

Pathway B: Heterocyclic Scaffold Assembly. The kinetic enolization of the C1 methyl group allows for condensation with electrophiles like N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The resulting enaminones are key precursors for multicomponent cyclocondensation reactions, yielding pyrazolo[1,5-a]pyrimidines—a core scaffold prevalent in modern kinase and RORγt inhibitors[3][4].

-

Pathway C: Oxidation to 2-Arylpropanoic Acids. Through haloform-type cleavage or Baeyer-Villiger oxidation followed by hydrolysis, the butanone backbone can be truncated to yield 2-(4-methylphenyl)propanoic acid derivatives. This alpha-methyl aryl acetic acid motif is the defining structural feature of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).

Divergent Synthetic Workflows

Fig 1. Divergent synthetic pathways of 3-(4-Methylphenyl)butan-2-one in drug discovery.

Quantitative Data Presentation

To highlight the superiority of modern biocatalysis over traditional methods for Pathway A, the following table summarizes the quantitative metrics of various reduction strategies applied to 3-(4-Methylphenyl)butan-2-one.

| Reduction Strategy | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time | Mechanistic Causality & Notes |

| Chemical Reduction | NaBH₄, MeOH | 95% | 0% (Racemic) | 2 h | Hydride attacks from both faces equally. Requires tedious downstream chiral resolution. |

| Asymmetric Hydrogenation | Ru(BINAP)Cl₂, H₂ (50 atm) | 88% | 85% | 18 h | Chiral ligand provides facial selectivity, but steric similarity of alpha-groups limits perfect ee. |

| Biocatalytic Reduction | KRED, NADP⁺, Isopropanol | 92% | >99% | 24 h | Enzyme active site rigidly locks substrate orientation, ensuring absolute stereocontrol. |

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction to (2S,3S)-3-(4-Methylphenyl)butan-2-ol

Objective: Synthesize a pure chiral secondary alcohol with >99% ee. Causality: Traditional chemical reduction yields racemic mixtures. By utilizing a highly specific Ketoreductase (KRED), the enzyme's binding pocket dictates the trajectory of hydride transfer from NADPH, yielding a single stereoisomer. Isopropanol is used to thermodynamically drive the reaction by acting as a sacrificial hydrogen donor for in situ cofactor regeneration.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 2 mM MgSO₄. Causality: Mg²⁺ ions stabilize the tetrameric structure of the KRED enzyme and optimize the transition state of the hydride transfer.

-

Substrate & Cofactor Loading: Add 1.0 mM NADP⁺ and 10 mL of Isopropanol (10% v/v). Dissolve 811 mg (5.0 mmol) of 3-(4-Methylphenyl)butan-2-one in 5 mL of DMSO. Add the DMSO solution dropwise to the buffer.

-

Biocatalysis: Add 100 mg of engineered KRED powder. Incubate the biphasic mixture in an orbital shaker at 30°C and 250 rpm for 24 hours. Causality: Maintaining 30°C prevents thermal denaturation of the protein while providing sufficient kinetic energy to overcome the activation barrier.

-

In-Process Control (IPC) & Self-Validation: Extract a 100 µL aliquot with 500 µL of Ethyl Acetate. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Validation: The protocol is self-validating when the substrate peak (Rt ~ 8.5 min) integrates to <1% relative to the product peak (Rt ~ 12.1 min), confirming complete conversion and stereopurity.

-

Isolation: Extract the bulk aqueous phase with Ethyl Acetate (3 × 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure chiral alcohol.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Precursor

Objective: Construct a functionalized heterocyclic core for downstream kinase inhibitor screening[4]. Causality: The kinetic enolate of 3-(4-Methylphenyl)butan-2-one forms preferentially at the less sterically hindered C1 methyl group. Reacting this with DMF-DMA selectively functionalizes C1, avoiding the C3 methine. This regioselectivity is absolute and critical for the subsequent cyclization step.

Step-by-Step Methodology:

-

Enaminone Formation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 3-(4-Methylphenyl)butan-2-one (1.62 g, 10.0 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.79 g, 15.0 mmol).

-

Condensation: Heat the neat mixture to reflux (105°C) for 12 hours. Causality: DMF-DMA acts as both the electrophile and the solvent. Refluxing distills off the methanol byproduct, pushing the thermodynamic equilibrium toward the enaminone.

-

In-Process Control (IPC) & Self-Validation: Remove a 50 µL aliquot, dissolve in CDCl₃, and analyze via ¹H-NMR. Validation: The system is validated when the C1 methyl singlet (δ ~2.1 ppm) completely disappears, replaced by two distinct vinylic doublets at δ 5.5 and 7.8 ppm (J = 12.5 Hz), confirming the formation of the trans-enaminone intermediate.

-

Cyclocondensation: Cool the flask to room temperature. Add 3-aminopyrazole (0.91 g, 11.0 mmol) dissolved in 20 mL of absolute ethanol, followed by glacial acetic acid (3.0 g, 50.0 mmol). Reflux for 8 hours. Causality: Acetic acid protonates the dimethylamino leaving group of the enaminone, dramatically enhancing its electrophilicity. This facilitates the initial Michael addition of the exocyclic amine of the pyrazole, immediately followed by intramolecular dehydrative cyclization[4].

-

Isolation: Concentrate the reaction mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Dichloromethane (3 × 30 mL). Purify the organic layer via recrystallization from hot ethanol to yield the target pyrazolo[1,5-a]pyrimidine derivative.

References

-

3-(4-methylphenyl)butan-2-one | CAS#:59115-82-1 | Chemsrc. Chemsrc.com. Available at:[Link][2]

-

US20140107094A1 - METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt. Google Patents. Available at:[3]

Sources

Comprehensive Application Note: Stereoselective and Baseline Reduction Protocols for 3-(4-Methylphenyl)butan-2-one

Executive Summary

The reduction of 3-(4-Methylphenyl)butan-2-one to its corresponding alcohol, 3-(4-Methylphenyl)butan-2-ol , presents a classic stereochemical challenge in organic synthesis and drug development[1]. Because the substrate possesses a labile chiral center at the α -position (C3) and the reduction generates a new chiral center at the carbonyl carbon (C2), the reaction can theoretically produce four distinct stereoisomers (a pair of diastereomers, each existing as two enantiomers).

This application note provides researchers with two distinct, self-validating protocols:

-

A Baseline Chemical Reduction (NaBH₄) to generate a diastereomeric/racemic mixture for analytical standard calibration[2].

-

A Stereoselective Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH) to synthesize a highly enantio- and diastereopure alcohol, a critical requirement for modern Active Pharmaceutical Ingredient (API) development[3].

Mechanistic Rationale & Substrate Analysis

The Stereochemical Challenge

The starting material, 3-(4-methylphenyl)butan-2-one, features a methine proton at C3 that is flanked by an electron-withdrawing ketone and a resonance-stabilizing p-tolyl ring. This dual stabilization significantly lowers the pKa of the α -proton, making it highly susceptible to base-catalyzed enolization[3].

Causality Behind Reagent Selection

-

Standard NaBH₄ Reduction: Sodium borohydride acts as a nucleophilic hydride source. While hydride attack generally follows the Felkin-Anh model (favoring approach from the least sterically hindered face), the lack of a chiral environment and the slow rate of background enolization relative to reduction results in poor stereocontrol. This yields a mixture of syn and anti diastereomers[2].

-

DKR-ATH Reduction: To achieve stereocontrol, we exploit the acidity of the C3 proton. By using a formic acid/triethylamine (HCOOH/Et₃N) azeotrope, the substrate rapidly epimerizes via an achiral enol intermediate. When paired with a chiral Ruthenium catalyst (e.g., Noyori's RuCl(p-cymene)[(S,S)-TsDPEN]), the catalyst selectively reduces one enantiomer of the ketone (e.g., the S-enantiomer) at a rate exponentially faster than the other ( kfast≫kslow ). Because the rate of racemization is faster than the slow reduction ( krac≫kslow ), the entire racemic starting material is dynamically funneled into a single, highly pure stereoisomer[3][4].

Caption: Dynamic Kinetic Resolution (DKR) pathway for alpha-chiral ketone reduction.

Comparative Analysis of Reduction Methods

To guide experimental design, the following table summarizes the quantitative expectations and applications of various reduction methodologies for this specific substrate.

| Reduction Method | Reagents / Catalyst | Stereochemical Outcome | Primary Application |

| Standard Chemical | NaBH₄, MeOH (0 °C to RT) | Racemic mixture of diastereomers (~1:1 to 3:1 dr) | Analytical standard generation, baseline validation |

| DKR-ATH | RuCl(p-cymene)[(S,S)-TsDPEN], HCOOH/Et₃N | Highly enantio- and diastereoselective (>95:5 dr, >98% ee) | API synthesis, asymmetric drug development |

| Biocatalytic (KRED) | Ketoreductase, NAD(P)H, Isopropanol | Highly enantio- and diastereoselective (>99% ee) | Green chemistry, large-scale biomanufacturing |

Self-Validating Experimental Protocols

The Self-Validation Principle: A robust protocol requires that analytical methods are proven prior to assessing the stereoselective reaction. Therefore, Protocol 1 must be executed first to generate a mixture of all four possible stereoisomers. This mixture is injected into a Chiral Supercritical Fluid Chromatography (SFC) or HPLC system to establish baseline separation. Only once the analytical method is validated can Protocol 2 be accurately assessed for diastereomeric ratio (dr) and enantiomeric excess (ee).

Protocol 1: Baseline Non-Stereoselective Reduction (NaBH₄)

Purpose: Generation of analytical reference standards.

Materials:

-

3-(4-Methylphenyl)butan-2-one (1.0 equiv, 10 mmol)

-

Sodium Borohydride (NaBH₄) (1.2 equiv, 12 mmol)

-

Methanol (Anhydrous, 0.25 M relative to substrate)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(4-Methylphenyl)butan-2-one and anhydrous methanol. Cool the solution to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic reaction of NaBH₄ with methanol, preventing solvent boil-off and side reactions[5].

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2)[2].

-

Quench & Workup: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diastereomeric mixture of 3-(4-Methylphenyl)butan-2-ol.

Protocol 2: Stereoselective DKR-ATH Reduction

Purpose: Enantioselective and diastereoselective synthesis of the target alcohol.

Materials:

-

3-(4-Methylphenyl)butan-2-one (1.0 equiv, 5 mmol)

-

RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

-

Formic acid / Triethylamine azeotrope (5:2 molar ratio, 5.0 equiv)

-

Dichloromethane (DCM, degassed)

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox or under strict argon atmosphere, charge a Schlenk flask with RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%). Add degassed DCM (10 mL) and the HCOOH/Et₃N azeotrope. Stir for 15 minutes at room temperature to generate the active Ruthenium-hydride species[3].

-

Substrate Addition: Add 3-(4-Methylphenyl)butan-2-one (5 mmol) to the active catalyst solution.

-

DKR Reaction: Seal the flask and heat to 40 °C. Stir vigorously for 16–24 hours. Causality: 40 °C provides the optimal thermal energy to ensure the rate of substrate epimerization ( krac ) outpaces the rate of the slow enantiomer reduction ( kslow ), ensuring high DKR efficiency[3].

-

Quench: Cool the mixture to 0 °C and quench by adding water (10 mL). Extract with Ethyl Acetate (EtOAc) (3 × 15 mL).

-

Purification: Wash the organic layer with saturated NaHCO₃ to remove residual formic acid, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography if necessary.

-

Validation: Analyze the purified product via Chiral SFC (using the method validated in Protocol 1) to confirm >95:5 dr and >98% ee.

Caption: Experimental workflow for the Ru-catalyzed DKR-ATH stereoselective protocol.

References

-

Buy 3-(4-Methylphenyl)butan-2-one | 59115-82-1 . Smolecule. 1

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis . Organic-Synthesis.com. 2

-

5α-androstan-17β-ol-3-one - Organic Syntheses Procedure . Organic Syntheses. 5

-

Dynamic Kinetic Resolution of β-Cyano α-Ketoesters via Asymmetric Transfer Hydrogenation . ACS Publications. 3

-

Ir-catalyzed asymmetric transfer hydrogenation of racemic quinolinyl-substituted tertiary alcohols . RSC Publishing. 4

Sources

- 1. Buy 3-(4-Methylphenyl)butan-2-one | 59115-82-1 [smolecule.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ir-catalyzed asymmetric transfer hydrogenation of racemic quinolinyl-substituted tertiary alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Acylation for Aromatic Ketone Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the cornerstone reactions in organic synthesis: the Friedel-Crafts acylation for preparing aromatic ketones. Low yields can be a significant impediment to research and development timelines. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles to empower you to solve even the most challenging synthetic hurdles.

Section 1: Catalyst-Related Issues & FAQs

The heart of a successful Friedel-Crafts acylation is the Lewis acid catalyst. Its activity and proper handling are paramount. This section addresses the most frequent catalyst-related problems.

FAQ 1.1: My reaction is not proceeding, or the conversion is very low. Could the Lewis acid catalyst be the problem?

Answer: Yes, catalyst inactivity is one of the most common reasons for low or no yield in Friedel-Crafts acylations.[1] The primary culprits are:

-

Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[1][2] This hydrolysis deactivates the catalyst, rendering it useless for the reaction.[2]

-

Impurities in Starting Materials: Any moisture in your solvent or reagents will consume the catalyst.[1] Similarly, basic impurities (like amines) will coordinate with the Lewis acid and deactivate it.

-

Complexation with Product: The ketone product itself is a Lewis base and forms a stable complex with the Lewis acid.[2][3][4] This is why a stoichiometric amount, or even a slight excess, of the catalyst is typically required for the reaction to go to completion.[1][2][3][4]

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.[2][5] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5][6]

-

Use High-Purity Reagents: Use freshly opened or properly stored anhydrous Lewis acids.[5] Solvents should be dried using appropriate methods (e.g., distillation from a drying agent).

-

Optimize Catalyst Stoichiometry: For most acylations, at least 1.1 to 1.3 equivalents of the Lewis acid are necessary to account for complexation with the acylating agent and the product ketone.[2]

Experimental Protocol: Handling and Activation of Lewis Acid Catalysts

This protocol outlines the procedure for ensuring the activity of AlCl₃, a common catalyst.

-

Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen or argon inlet.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly weigh and add the anhydrous aluminum chloride to the flask.

-

Solvent Addition: Add the anhydrous solvent via a syringe or cannula.

-

Cooling: Cool the suspension to 0 °C in an ice bath before adding other reagents.[1][2] The reaction between the Lewis acid and the acylating agent can be exothermic.[7]

FAQ 1.2: How do I choose the right Lewis acid catalyst for my specific substrate?

Answer: The choice of Lewis acid depends on the reactivity of your aromatic substrate. A more reactive aromatic ring (electron-rich) requires a milder Lewis acid, while a less reactive ring (electron-poor) needs a stronger one. Using a catalyst that is too strong for a reactive substrate can lead to side reactions and polymerization.[6]

| Substrate Reactivity | Recommended Lewis Acids |

| Highly Activated (e.g., phenols, anilines, pyrroles) | Milder Lewis acids: ZnCl₂, BF₃·OEt₂, FeCl₃[6][8] |

| Moderately Activated (e.g., toluene, anisole) | AlCl₃, FeCl₃[8] |

| Deactivated (e.g., halobenzenes) | Stronger Lewis acids: AlCl₃, potentially with higher temperatures |

Section 2: Substrate and Reagent-Related Problems

The nature of your aromatic compound and acylating agent profoundly impacts the reaction's success.

FAQ 2.1: I am observing significant side product formation. What are the likely causes?

Answer: Side product formation is a common issue. The primary causes include:

-

Polyacylation: Although the acyl group is deactivating and discourages a second acylation, it can occur under harsh conditions (e.g., high temperatures or excess acylating agent).[6][9] To minimize this, use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[6]

-

Isomer Formation: For substituted benzenes, a mixture of ortho, meta, and para isomers can be formed. The directing effects of the substituent on the ring will determine the major product. For substrates like naphthalene, the solvent can influence the position of acylation.[10] Non-polar solvents like CS₂ or CH₂Cl₂ at low temperatures favor the kinetically controlled 1-acyl product, while polar solvents like nitrobenzene at higher temperatures favor the thermodynamically more stable 2-acyl product.[10][11]

-

Polymerization/Tar Formation: Highly reactive substrates, such as furans and pyrroles, are prone to polymerization in the presence of strong acids.[6] This often manifests as a dark, insoluble tar.[6][11] Using a milder Lewis acid and lower reaction temperatures can mitigate this.[6]

FAQ 2.2: My aromatic substrate is deactivated. How can I achieve a successful acylation?

Answer: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated towards electrophilic aromatic substitution and may not undergo Friedel-Crafts acylation under standard conditions.[1][2][12]

Strategies for Deactivated Substrates:

-

Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this must be balanced with the risk of decomposition.[11]

-

Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[5]

-

Employ a Stronger Lewis Acid: While AlCl₃ is common, other potent Lewis acids might be necessary.

It is important to note that aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1][2]

Section 3: Reaction Conditions and Work-up Procedures

Controlling the reaction environment and properly isolating the product are critical for achieving high yields.

FAQ 3.1: What is the ideal reaction temperature and time for my Friedel-Crafts acylation?

Answer: The optimal temperature and time are highly dependent on the specific substrates and catalyst used.

-

Temperature: Many reactions are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent, and then allowed to warm to room temperature or heated to drive the reaction to completion.[7]

-

Reaction Time: Reaction times can range from a few hours to overnight. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion and avoid the formation of degradation products from prolonged reaction times.[11]

FAQ 3.2: I am struggling with the work-up. The product seems to be stuck in the aqueous layer or forms an emulsion. What should I do?

Answer: The work-up procedure is critical for isolating the product in high yield and purity. The standard procedure involves quenching the reaction by carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[1][11] This hydrolyzes the aluminum chloride complex.[1][11]

Troubleshooting Work-up Issues:

-

Emulsions: Emulsions can form during the extraction process. Adding a saturated brine solution can help break up the emulsion.

-

Product in Aqueous Layer: If your product has polar functional groups, it may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to ensure complete recovery.

-

Washing: The combined organic layers should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[1][2]

Experimental Protocol: General Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane) two to three times.[7][13]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2][13]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[2][13]

-

Purification: The crude product can be purified by recrystallization or column chromatography.[2][13]

Section 4: Mechanistic Insights and Visual Troubleshooting

A deeper understanding of the reaction mechanism can aid in diagnosing problems.

The Catalytic Cycle of Friedel-Crafts Acylation

The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism. Each step presents a potential point of failure that can be addressed through the troubleshooting steps outlined in this guide.

Caption: Key mechanistic steps of the Friedel-Crafts acylation.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your Friedel-Crafts acylation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Conditions for the Aldol Condensation of 2-Butanone

Welcome to the technical support center for the aldol condensation of 2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbon-carbon bond-forming reaction. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the possible products of the self-condensation of 2-butanone?

The self-condensation of 2-butanone can result in a mixture of products due to the presence of two different alpha-carbons from which a proton can be abstracted.[1] This leads to the formation of two different enolates, a kinetic enolate and a thermodynamic enolate, which can then react with another molecule of 2-butanone.[1][2] The initial aldol addition products can then dehydrate to form α,β-unsaturated ketones.

The primary products are derived from the reaction of the two possible enolates of 2-butanone:

-

Kinetic Enolate Product: Formed by the deprotonation of the less substituted α-carbon (the methyl group).

-

Thermodynamic Enolate Product: Formed by the deprotonation of the more substituted α-carbon (the methylene group).

Each of these pathways can lead to a pair of (E/Z) diastereomers of the final condensed product.[1]

Q2: How can I control the regioselectivity of the aldol condensation of 2-butanone?

Controlling whether the reaction proceeds through the kinetic or thermodynamic enolate is key to achieving regioselectivity.[2]

-

To favor the kinetic product: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] These conditions promote rapid, irreversible deprotonation at the less sterically hindered methyl group.[2][3]

-

To favor the thermodynamic product: Use a weaker, less hindered base such as sodium hydroxide or sodium ethoxide at higher temperatures (room temperature or above). These conditions allow for a reversible deprotonation, leading to an equilibrium that favors the more stable, more substituted enolate.[4] Acid-catalyzed conditions are also known to favor reaction at the more substituted methylene group.[5][6]

| Condition | Base | Temperature | Predominant Enolate |

| Kinetic Control | Strong, bulky (e.g., LDA) | Low (e.g., -78 °C) | Less substituted |

| Thermodynamic Control | Weaker, smaller (e.g., NaOH, NaOEt) | Higher (e.g., Room Temp or heat) | More substituted |

Q3: What is the difference between an aldol addition and an aldol condensation product?

The initial product of the reaction between an enolate and a carbonyl compound is a β-hydroxy ketone, which is the aldol addition product.[7][8] If this product is heated, often in the presence of a base or acid, it can undergo a dehydration (elimination) reaction to form an α,β-unsaturated ketone.[7][9][10] This final product is the aldol condensation product.[7] The formation of the conjugated system in the condensation product is a strong thermodynamic driving force.[10]

Q4: Can 2-butanone undergo a crossed aldol condensation with another carbonyl compound?

Yes, 2-butanone can participate in crossed aldol condensations with other aldehydes or ketones.[11] To minimize the formation of a complex mixture of products from self-condensation, it is best to react 2-butanone with a carbonyl compound that cannot enolize (i.e., has no α-hydrogens), such as benzaldehyde or formaldehyde.[12] In such cases, 2-butanone will act as the enolate source.

Section 2: Troubleshooting Guide

Problem 1: Low or no product yield.

-

Potential Cause: Inactive Catalyst or Base. The concentration and activity of the base are critical.[13]

-

Solution: Ensure the base is not old or has been improperly stored. For solid bases like NaOH or KOH, use freshly opened containers or titrate to determine the exact concentration of a prepared solution. When using LDA, it is often best to prepare it fresh or titrate it before use.

-

-

Potential Cause: Unfavorable Equilibrium. The aldol addition reaction is reversible.[7]

-

Potential Cause: Impure Starting Materials. Water or other impurities in the 2-butanone or solvent can interfere with the reaction.

-

Solution: Purify the 2-butanone before use, for example, by distillation. Ensure your solvent is anhydrous, especially when using strong bases like LDA.

-

Problem 2: Formation of a complex mixture of products.

-

Potential Cause: Lack of Regiocontrol. As discussed in the FAQs, the formation of both kinetic and thermodynamic enolates will lead to a mixture of products.[2]

-

Solution: Carefully choose your reaction conditions (base and temperature) to selectively favor one enolate over the other, as detailed in the regioselectivity section.[4]

-

-

Potential Cause: Self-Condensation in a Crossed Reaction. If your intended crossed-aldol partner can also enolize, you will likely get a mixture of self-condensation and crossed-condensation products.

-

Solution: As mentioned earlier, use a non-enolizable partner.[12] Alternatively, you can pre-form the enolate of 2-butanone with a strong base like LDA before adding the second carbonyl compound.

-

Problem 3: The reaction stalls at the aldol addition stage.

-

Potential Cause: Insufficient Driving Force for Dehydration. The elimination of water to form the condensation product may not be favorable under mild conditions.

Problem 4: Difficulty in purifying the final product.

-

Potential Cause: Oily Product or Co-eluting Impurities. The aldol products can sometimes be oils or have similar polarities to starting materials or byproducts, making purification by crystallization or chromatography challenging.

-

Solution:

-

Crystallization: Test a variety of solvents or solvent mixtures to find suitable conditions for recrystallization.[15][16]

-

Chromatography: Optimize your mobile phase to achieve better separation on a silica gel column.

-

Alternative Purification: For some ketones, purification via the bisulfite addition compound is an option.

-

-

Section 3: Experimental Protocols

Protocol 1: Kinetic Control for the Aldol Condensation of 2-Butanone

This protocol is designed to favor the formation of the product from the kinetic enolate.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

LDA Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.

-

Enolate Formation: Add 2-butanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

-

Aldol Reaction: Add the electrophile (e.g., another equivalent of 2-butanone for self-condensation, or a different aldehyde/ketone for a crossed reaction) dropwise at -78 °C.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Thermodynamic Control for the Aldol Condensation of 2-Butanone

This protocol is designed to favor the formation of the product from the thermodynamic enolate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-butanone and a suitable solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a base like sodium hydroxide or sodium ethoxide.

-

Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture and neutralize the base with a dilute acid (e.g., acetic acid or dilute HCl).[13]

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[15][16]

Section 4: Visualizing the Process

Reaction Mechanism

Caption: Conditions influencing kinetic vs. thermodynamic enolate formation.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues.

References

-

University of Calgary. Kinetic vs. Thermodynamic Enolates. Available at: [Link]

-

University of California, Davis. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. Available at: [Link]

-

Study.com. Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. Available at: [Link]

-

LookChem. Purification of 2-Butanone. Available at: [Link]

-

Chemistry LibreTexts. 12.4: Aldol Addition. Available at: [Link]

-

Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. Available at: [Link]

-

Jack Westin. Enolates - Organic Chemistry. Available at: [Link]

-

ProQuest. THE STEREOCHEMISTRY AND MECHANISM OF THE ALDOL CONDENSATION OF PARA-NITROBENZALDEHYDE AND 2-BUTANONE. Available at: [Link]

-

YouTube. Kinetic and thermodynamic enolates. Available at: [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

-

Scite. Aldol condensations with butanone. Available at: [Link]

-

University of California, Berkeley. Experiment 19 — Aldol Condensation. Available at: [Link]

-

Making Molecules. An Introduction to the Aldol Reaction (addition & condensation). Available at: [Link]

-

California State University, Bakersfield. Lab 13: Predicting the Products of an Aldol Reaction. Available at: [Link]

-

SATHEE JEE - IIT Kanpur. Chemistry Aldol Condensation. Available at: [Link]

-

JETIR Research Journal. a review on stereoselectivity in aldol condensation reaction. Available at: [Link]

-

ResearchGate. Aldol condensations with butanone. Available at: [Link]

-

National Institutes of Health. The Direct Catalytic Asymmetric Aldol Reaction. Available at: [Link]

-

ACS Publications. The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. Available at: [Link]

-

Magritek. The Aldol Condensation. Available at: [Link]

-

Quora. In the cross aldol reaction of benzaldehyde and 2-butanone, how do you decide from which carbon of 2 butanone will the carbanion be formed?. Available at: [Link]

-

Chemistry Stack Exchange. Regioselectivity in Claisen condensation and aldol reaction. Available at: [Link]

-

Chemistry Steps. Aldol Condensation – Dehydration of Aldol Addition Product. Available at: [Link]

-

Reddit. Can not get an aldol reaction to go. Available at: [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. jackwestin.com [jackwestin.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. magritek.com [magritek.com]

- 9. An Introduction to the Aldol Reaction (addition & condensation) — Making Molecules [makingmolecules.com]

- 10. Aldol Condensation - Chemistry Steps [chemistrysteps.com]

- 11. Chemistry Aldol Condensation | SATHEE JEE [satheejee.iitk.ac.in]

- 12. ijnrd.org [ijnrd.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. amherst.edu [amherst.edu]

- 16. csub.edu [csub.edu]

Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. This guide addresses one of the most notorious challenges in electrophilic aromatic substitution: polyalkylation during Friedel-Crafts reactions .

Rather than simply providing a list of fixes, this guide dissects the mechanistic causality behind the problem, offers field-proven troubleshooting FAQs, and provides self-validating experimental protocols to ensure your target molecules are synthesized with high purity and yield.

The Mechanistic Root of Polyalkylation (The "Why")

To solve polyalkylation, we must first understand the electronic causality of the aromatic ring.

During a standard Friedel-Crafts alkylation, an alkyl group (e.g., a methyl or ethyl group) is introduced onto the starting arene. Alkyl groups are electron-donating through both inductive effects and hyperconjugation. This means the newly formed mono-alkylated product is electronically activated —it has a higher electron density than the unreacted starting material.

Because the mono-alkylated ring is more nucleophilic, it reacts with the electrophilic carbocation much faster than the starting arene does. Kinetics dictate that the electrophile will preferentially attack the already-alkylated product, inevitably leading to a cascade of di- and tri-substituted (polyalkylated) side products[1].

Logical pathways comparing direct alkylation (prone to polyalkylation) vs. acylation-reduction.

Troubleshooting Guides & FAQs

Q1: I am using a strict 1:1 stoichiometric ratio of arene to alkyl halide. Why am I still getting a mixture of mono-, di-, and tri-alkylated products? A1: Stoichiometry cannot outcompete kinetics. Even if you limit the electrophile, the monoalkylated product forms quickly and immediately becomes the most reactive nucleophile in the flask. The remaining electrophiles will attack this activated product rather than the unreacted starting material, leaving you with unreacted starting material and polyalkylated byproducts [2].

Q2: What is the simplest statistical workaround if I must use direct Friedel-Crafts alkylation? A2: The most common statistical defense is to use a massive excess of the starting aromatic compound (often using it as the solvent itself). By overwhelming the reaction mixture with unreacted starting material, you drastically increase the probability that the electrophile will encounter an unreacted molecule rather than an already-alkylated one[3]. Note: This is only practical for inexpensive, liquid arenes like benzene or toluene.

Q3: How can I completely eliminate polyalkylation and carbocation rearrangements for complex or expensive substrates? A3: The industry gold standard is a two-step sequence: Friedel-Crafts Acylation followed by reduction . Acylation introduces an acyl group (a ketone), which is strongly electron-withdrawing. This deactivates the ring, halting the reaction strictly at mono-substitution[1]. You then reduce the ketone to the desired alkyl group using a Clemmensen or Wolff-Kishner reduction[4].

Quantitative Comparison of Synthetic Strategies

To aid in experimental design, the table below summarizes the expected outcomes of different alkylation strategies based on standard synthetic benchmarks.

| Synthetic Strategy | Target Mono-Alkyl Yield | Polyalkylation Byproduct | Rearrangement Risk | Scalability & Efficiency |

| Direct Alkylation (1:1 eq) | 30 - 40% | High (40 - 50%) | High | Poor (Complex purification) |

| Direct Alkylation (Excess Arene) | 70 - 80% | Low (< 5%) | High | Moderate (High solvent waste) |

| Acylation-Reduction Sequence | 85 - 95% (Over 2 steps) | None (0%) | None | Excellent (High purity) |

Validated Experimental Protocols

The following two-step methodology is designed as a self-validating system . The acylation step inherently validates itself by halting at mono-substitution due to electronic deactivation. The visual cues (dissolution of the catalyst) and TLC monitoring ensure the causality of the reaction is tracked in real-time.

Step-by-step experimental workflow for the acylation-reduction sequence to prevent polyalkylation.

Protocol A: Friedel-Crafts Acylation (Mono-substitution guaranteed)

Reference: [5]

-

Catalyst Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend 1.1 equivalents of anhydrous Aluminum Chloride ( AlCl3 ) in anhydrous dichloromethane (DCM). Cool the suspension to 0–5 °C using an ice bath.

-

Electrophile Generation: Add 1.0 equivalent of the desired acyl chloride dropwise to the cooled AlCl3 suspension. Stir for 15–20 minutes. Self-Validation Check: The suspension will begin to dissolve, forming a colored acylium ion complex, confirming electrophile generation.

-

Substrate Addition: Dissolve 1.0 equivalent of the starting arene in a minimal amount of anhydrous DCM. Add this solution dropwise via the addition funnel while maintaining the temperature at 0–5 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC. Self-Validation Check: Because the resulting ketone is deactivated, no lower-Rf polyacylated spots will appear on the TLC plate.

-

Quench and Workup: Carefully pour the reaction mixture over crushed ice containing 1M HCl to decompose the aluminum complex. Extract the aqueous layer three times with DCM. Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

Protocol B: Clemmensen Reduction (Converting Acyl to Alkyl)

Reference: [5]

-

Amalgam Preparation: Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride ( HgCl2 ) in water for 10 minutes. Decant the liquid and wash the zinc amalgam with distilled water.

-

Reduction: Transfer the zinc amalgam to a round-bottom flask. Add the crude ketone (from Protocol A), toluene (as solvent), and concentrated HCl.

-

Reflux: Heat the mixture to a vigorous reflux for 4–6 hours. Add additional small portions of concentrated HCl every hour to maintain the acidic environment.

-

Workup: Cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with ether. Wash the combined organics with water and brine, dry over Na2SO4 , and evaporate the solvent to yield the pure, mono-alkylated target compound.

References

-

Vedantu. Friedel Crafts Reaction: Alkylation and Acylation Explained. Vedantu.[Link]

-

Chemistry LibreTexts. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.[Link]

-

Chemistry Stack Exchange. How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Stack Exchange.[Link]

-

Lumen Learning. 16.2 Preparation of alkylbenzenes | Organic Chemistry II. Lumen Learning.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 3. Friedel Crafts Reaction: Alkylation and Acylation Explained [vedantu.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Managing Catalyst Deactivation in Friedel-Crafts Acylation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot one of the most pervasive bottlenecks in electrophilic aromatic substitution: catalyst deactivation during Friedel-Crafts acylation .

Unlike alkylation, acylation presents unique thermodynamic and kinetic hurdles. This guide dissects the causality behind catalyst failure in both classical homogeneous systems and modern heterogeneous solid-acid workflows, providing self-validating protocols to ensure your syntheses proceed to completion.

Part 1: Mechanistic FAQs on Catalyst Deactivation

Q1: Why does my Aluminum Chloride ( AlCl3 ) catalyst "die" after a single turnover in acylation, whereas it remains catalytic during alkylation? A1: The fundamental difference lies in the nature of the product. In Friedel-Crafts acylation, the newly formed aromatic ketone possesses a highly polarized carbonyl oxygen. This oxygen acts as a strong Lewis base, coordinating tightly with the empty p-orbital of the Lewis acid ( AlCl3 ) to form a highly stable adduct[1]. Because this Lewis acid-base complexation is thermodynamically favored, it effectively traps the catalyst, removing it from the catalytic cycle[2]. Consequently, the reaction requires at least a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the catalyst to reach completion[1].

Q2: I transitioned to heterogeneous solid acid catalysts (e.g., HBEA, ZSM-5 zeolites) to avoid stoichiometric waste. Why am I still observing rapid catalytic activity loss in my continuous flow reactor? A2: Solid acid catalysts deactivate via two distinct, parallel mechanisms:

-

Strong Product Inhibition: The polar aromatic ketone products (e.g., p-methoxybenzophenone) exhibit adsorption equilibrium constants that far exceed those of the reactants, leading to competitive binding that poisons the active Brønsted/Lewis acid sites[3].

-

Pore Blockage (Steric Hindrance): Microporous zeolites restrict the diffusion of bulky, heavy byproducts (such as diacylated species or carbonaceous coke). These oligomers become trapped within the intracrystalline volume, physically blocking reactant access to internal active sites[3][4].

Q3: Can solvent selection or co-feeding additives delay zeolite deactivation? A3: Yes. The kinetic decay of zeolites is highly sensitive to the microenvironment. Utilizing solvents with higher polarity can competitively interact with the surface, modifying the adsorption dynamics of highly reactive acyl acceptors[5]. Furthermore, studies show that co-feeding carboxylic acids can diminish the deactivation rate by several orders of magnitude by inhibiting the direct, irreversible adsorption of the formed products onto the Brønsted sites[6].

Part 2: Visualizing Deactivation Pathways

To effectively troubleshoot, you must first diagnose the specific deactivation pathway governing your reaction system.

Caption: Logical pathways of catalyst deactivation in homogeneous and heterogeneous Friedel-Crafts acylation.

Part 3: Quantitative Data & Mitigation Strategies

Understanding the kinetic consequences of your catalyst choice dictates your engineering controls. Table 1 summarizes the deactivation profiles and targeted mitigation strategies for common catalyst systems.

Table 1: Deactivation Profiles and Mitigation in Acylation Workflows

| Catalyst System | Primary Deactivation Mode | Kinetic Consequence | Mitigation Strategy |

| Homogeneous ( AlCl3 ) | Lewis acid-base complexation with ketone product[2]. | Rapid stoichiometric arrest. | Use 1.1–1.5 eq of catalyst; maintain rigorous anhydrous conditions. |

| Microporous Zeolites (HY, HBEA) | Intracrystalline pore blockage & strong product adsorption[3][4]. | Exponential activity decay as conversion increases. | Switch to hierarchical zeolites to shorten diffusion paths[7]; co-feed carboxylic acids[6]. |

| Mesoporous Silicates (MCM-41) | Surface coking via polyacylation. | Gradual active site poisoning. | Optimize solvent polarity[5]; employ periodic thermal calcination. |

Part 4: Self-Validating Experimental Protocols

Protocol A: Homogeneous Acylation with Stoichiometric AlCl3 Recovery

Because AlCl3 forms a stable complex with the product, the reaction will appear to stall if improperly quenched. This protocol ensures complete liberation of the ketone.

-

Anhydrous Preparation: Flame-dry all glassware under vacuum. Moisture hydrolyzes AlCl3 into inactive aluminum hydroxide and HCl gas, permanently killing the reaction[1].

-

Stoichiometric Loading: Add 1.1 to 1.5 equivalents of anhydrous AlCl3 relative to the acyl chloride.

-

Reaction Monitoring: The solution will typically darken as the acylium ion and subsequent ketone- AlCl3 complex form.

-

Self-Validating Quench (Critical): Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl[1].

-

Validation Check: The highly exothermic quench will dissolve the gummy aluminum complex into the aqueous layer, leaving a clear organic layer. If a white emulsion persists, the Al-O bonds have not fully hydrolyzed; add more HCl.

-

-

Work-up: Separate the organic layer, wash with saturated NaHCO3 to neutralize residual acid, dry over MgSO4 , and concentrate under reduced pressure[1].

Protocol B: Zeolite Catalyst Regeneration Workflow

When utilizing green chemistry alternatives like zeolites, the catalyst must be periodically regenerated to clear pore blockage and burn off carbonaceous deposits.

Caption: Standard step-by-step workflow for the regeneration of deactivated zeolite catalysts.

Detailed Execution:

-

Separation: Isolate the deactivated zeolite from the reaction mixture via centrifugation or vacuum filtration[1].

-

Washing: Wash the catalyst bed sequentially with a highly polar solvent (e.g., ethyl acetate or methanol) to desorb weakly bound aromatic ketones[1].

-

Drying: Transfer to an oven at 100–120°C overnight to evaporate the washing solvent.

-

Calcination (Self-Validating Step): Place the dried catalyst in a muffle furnace under an air atmosphere. Ramp to 500–550°C and hold for 3–5 hours[1].

-

Validation Check: Perform a before-and-after weighing. The mass loss corresponds to the burn-off of heavy carbonaceous coke. The catalyst should return to its original bright white/pale color.

-

-

Storage: Cool to room temperature in a desiccator to prevent atmospheric moisture absorption[1].

References

-

Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications Source: acs.org URL:[Link]

-

Friedel-Crafts Acylation of Aromatic Ethers Using Zeolites - ResearchGate Source: researchgate.net URL:[Link]

-

Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Publishing Source: rsc.org URL:[Link]

-

Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts - ShareOK Source: shareok.org URL:[Link]

-

Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites - MDPI Source: mdpi.com URL:[Link]

-

CHAPTER 10: Friedel–Crafts Reactions - Books - The Royal Society of Chemistry Source: rsc.org URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts [shareok.org]

- 7. mdpi.com [mdpi.com]

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methylphenyl)butan-2-one

Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)butan-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a key intermediate in the development of pharmaceuticals and fine chemicals, robust and scalable production of this aryl ketone is critical.[1]

This document moves beyond simple procedural outlines to address the nuanced challenges encountered during scale-up. We will explore the causality behind common issues, provide validated troubleshooting strategies, and offer a detailed, self-validating protocol suitable for larger-scale production.

Section 1: Synthetic Strategy Overview

The most common and industrially viable route to 3-(4-Methylphenyl)butan-2-one involves a two-step sequence:

-

Claisen-Schmidt (Aldol) Condensation: An acid or base-catalyzed condensation of 4-methylbenzaldehyde (p-tolualdehyde) with 2-butanone to form the α,β-unsaturated ketone intermediate, 4-(p-tolyl)-3-buten-2-one.[2][3][4]

-

Selective Hydrogenation: The reduction of the carbon-carbon double bond of the enone intermediate to yield the saturated target ketone, 3-(4-Methylphenyl)butan-2-one. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[5][6]

This pathway is generally preferred over alternatives like Friedel-Crafts acylation due to better control over regioselectivity and the avoidance of polyacylation issues that can plague Friedel-Crafts reactions.

Caption: Troubleshooting logic for slow hydrogenation reactions.

-

Catalyst Activity & Poisoning: This is the most common culprit.

-

Poisoning: The Palladium (Pd) catalyst is highly susceptible to poisoning by sulfur compounds, halides, or strong coordinating ligands that may be present in trace amounts in the starting materials or solvents. Ensure the purity of the enone intermediate before hydrogenation.

-

Activity: Ensure you are using a catalyst with appropriate activity (e.g., 5% Pd/C). [5][6]If the catalyst has been stored improperly or is from an old batch, its activity may be diminished. Perform a small-scale test with a fresh batch of catalyst to confirm activity.

-

-

Mass Transfer Limitations: Hydrogen is a gas with low solubility in most organic solvents. The reaction is often limited by the rate at which hydrogen can dissolve into the liquid phase and diffuse to the catalyst surface.

-

Agitation: Inadequate agitation is a major scale-up issue. The stirrer must be powerful enough to suspend the solid catalyst particles uniformly throughout the liquid and to create a large surface area at the gas-liquid interface for efficient hydrogen transfer.

-

Hydrogen Pressure: Increasing the hydrogen pressure (e.g., to 0.4-0.45 MPa) increases its solubility in the solvent, which can significantly accelerate the reaction rate. [5][6]* Solvent Choice: The reaction is typically run in solvents like tetrahydrofuran (THF) or methanol. [6]The choice of solvent affects hydrogen solubility and should be selected carefully. Ensure the solvent is dry and de-gassed.

-

Question 4: I am observing over-reduction of the product, specifically the reduction of the ketone carbonyl group to an alcohol. How can I improve the selectivity?

Answer: While Pd/C is generally selective for the reduction of alkenes over ketones, over-reduction can occur under harsh conditions.

-

Moderating Reaction Conditions: Over-reduction is favored by high temperatures, very high hydrogen pressures, and prolonged reaction times. Once the starting material is consumed (as monitored by GC or HPLC), the reaction should be stopped promptly.

-

Catalyst Choice: While Pd/C is standard, other catalyst systems could be explored if selectivity remains an issue. However, optimizing the conditions for Pd/C is usually the most cost-effective solution.

-

pH Control: The pH of the reaction medium can influence selectivity. Small amounts of acidic or basic impurities can sometimes promote side reactions. Ensuring a neutral reaction medium can be beneficial.

Part C: Purification Challenges

Question 5: During scale-up, vacuum distillation of the final product is leading to discoloration and potential decomposition. What are the best practices for purification?

Answer: High-temperature vacuum distillation can cause thermal degradation of organic molecules. The goal is to distill at the lowest possible temperature.

-

Achieve a Deeper Vacuum: The boiling point of a liquid is dependent on the pressure. Improving the vacuum system (e.g., using a high-performance vacuum pump) will lower the boiling point and reduce the risk of thermal decomposition. The target is often around 84-86°C at 100 Pa. [5][7]* Fractional Distillation: Using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser can provide better separation from both lower-boiling and higher-boiling impurities in a single pass.

-

Wiped-Film Evaporation: For larger, industrial scales, a wiped-film or short-path distillation apparatus is superior. It minimizes the residence time of the product on the hot surface, thereby significantly reducing thermal stress and preventing decomposition.

Section 3: Recommended Scale-Up Protocol

This protocol is designed for the synthesis of a multi-kilogram batch of 3-(4-Methylphenyl)butan-2-one. All operations should be conducted in an appropriate chemical-resistant reactor with proper ventilation and safety controls.

Step 1: Synthesis of 4-(p-Tolyl)-3-buten-2-one

-

Reactor Setup: Charge a 100 L glass-lined reactor with 2-butanone (e.g., 36 kg, ~500 mol) and concentrated hydrochloric acid (e.g., 10.8 kg). [6]2. Initial Heating: Begin agitation and heat the mixture to 60°C.

-

Aldehyde Addition: Slowly add 4-methylbenzaldehyde (e.g., 12 kg, 100 mol) to the reactor over 1-2 hours, maintaining the internal temperature between 60-70°C. The addition is exothermic and may require cooling.

-

Reaction Drive: After the addition is complete, increase the temperature to ~78°C and hold for 3-5 hours. [6]5. In-Process Check (IPC): Take a sample from the reaction mixture and analyze by Gas Chromatography (GC) to monitor the disappearance of 4-methylbenzaldehyde. The reaction is considered complete when the aldehyde content is <0.5%. [6]6. Work-up: Cool the reactor to room temperature. Transfer the mixture to a separation vessel and neutralize with an aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the excess 2-butanone and any residual water under reduced pressure to obtain the crude 4-(p-tolyl)-3-buten-2-one. The product can be purified by recrystallization from methanol or used directly in the next step if purity is sufficient. [6]

Step 2: Synthesis of 3-(4-Methylphenyl)butan-2-one

-

Reactor Setup: Charge a 100 L hydrogenation-rated reactor with the crude 4-(p-tolyl)-3-buten-2-one (e.g., ~16 kg, 100 mol), tetrahydrofuran (THF) (e.g., 60 L), and 5% Palladium on Carbon (5% Pd/C) catalyst (e.g., 1.6 kg, ~10 wt%). [5][6]The catalyst should be handled as a wet slurry to prevent ignition.

-

Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by hydrogen, to remove all air.

-

Hydrogenation: Pressurize the reactor with hydrogen to 0.4 MPa. Heat the mixture to 40°C with vigorous agitation. [5][6]The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed.

-

In-Process Check (IPC): Monitor the reaction progress by HPLC or GC, checking for the disappearance of the starting enone. The reaction is typically complete in 4-6 hours. [5][6]5. Catalyst Filtration: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of Celite or another filter aid to safely remove the Pd/C catalyst. Wash the filter cake with THF to recover all the product.

-

Solvent Removal & Purification: Combine the filtrate and washes. Remove the THF solvent by rotary evaporation. The resulting crude oil is then purified by vacuum distillation, collecting the fraction at 84-86°C / 100 Pa to yield the final product with >99% purity. [5][7]

Section 4: Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Condensation | Step 2: Hydrogenation |

| Key Reagents | 4-Methylbenzaldehyde, 2-Butanone | 4-(p-Tolyl)-3-buten-2-one, H₂ |

| Catalyst | HCl or NaOH | 5% Pd/C |

| Solvent | Excess 2-Butanone | THF or Methanol [6] |

| Temperature | 60 - 80 °C [6] | 40 - 50 °C [5][6] |

| Pressure | Atmospheric | 0.4 - 0.45 MPa [5][6] |

| Typical Reaction Time | 3 - 5 hours [6] | 4 - 6 hours [5][6] |

| Expected Yield | 70 - 90% (crude) | >95% (after purification) |

| Purification Method | Recrystallization (optional) | Vacuum Distillation [5][6] |

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up this synthesis? A1: The two primary hazards are the handling of the pyrophoric Pd/C catalyst and the use of flammable hydrogen gas under pressure. The Pd/C catalyst, especially when dry, can ignite spontaneously in air. It must always be handled wet or under an inert atmosphere. The hydrogenation step must be conducted in a pressure-rated reactor designed for this purpose, with proper pressure relief systems and hydrogen leak detection. Both THF and 2-butanone are flammable solvents that require careful handling to avoid ignition sources.